N-(4-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)phenyl)ethanamide
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Overview
Description
N-(4-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)phenyl)ethanamide is a complex organic compound with a unique structure that includes a sulfonamide group, an ethanamide group, and a 3,4-dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)phenyl)ethanamide typically involves multiple steps. One common method starts with the preparation of 2-(3,4-dimethoxyphenyl)ethylamine, which is then reacted with sulfonyl chloride derivatives under basic conditions to form the sulfonamide intermediate. This intermediate is further reacted with ethanoyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)phenyl)ethanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The ethanamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the sulfonamide group would yield an amine derivative.
Scientific Research Applications
N-(4-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)phenyl)ethanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)phenyl)ethanamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological targets, while the ethanamide group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)phenyl)acetamide
- N-(4-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)phenyl)propionamide
Uniqueness
N-(4-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)phenyl)ethanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions in various chemical reactions and biological systems, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[4-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-13(21)20-15-5-7-16(8-6-15)26(22,23)19-11-10-14-4-9-17(24-2)18(12-14)25-3/h4-9,12,19H,10-11H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNQANRIKQDEOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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